5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Description

The exact mass of the compound 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37187. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

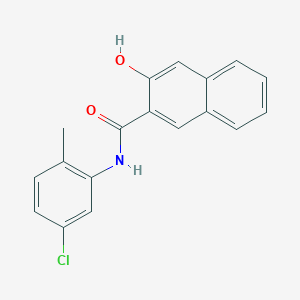

N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-6-7-14(19)10-16(11)20-18(22)15-8-12-4-2-3-5-13(12)9-17(15)21/h2-10,21H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOACPDZZYNJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059654 |

Source

|

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-63-7 |

Source

|

| Record name | N-(5-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthanilid KB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-KB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (CAS 135-63-7)

Disclaimer: The information presented in this technical guide is based on publicly available data primarily focused on industrial applications. As of the latest search, there is a significant lack of information regarding the biological activity, mechanism of action in a biological context, pharmacokinetics, and specific toxicology relevant to drug development for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide. The content is intended for researchers and scientists and should be interpreted within the context of its industrial use.

Introduction

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, with the CAS registry number 135-63-7, is an organic compound belonging to the naphthol family.[1] It is more commonly known in industrial contexts as Naphthol AS-KB.[1][2] This compound serves as a crucial intermediate, specifically as a coupling component, in the synthesis of azo dyes and pigments.[1][3] Its primary application is in the textile industry for dyeing natural fibers such as cotton, viscose, and silk, as well as in the manufacturing of organic pigments.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 135-63-7 | [1][3] |

| Molecular Formula | C18H14ClNO2 | [1][4][5] |

| Molecular Weight | 311.77 g/mol (or 311.8 g/mol ) | [2][5] |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide | [2] |

| Synonyms | Naphthol AS-KB, C.I. Azoic Coupling Component 21, C.I. 37526, 2-Hydroxy-3-Naphthoyl-(2'-Methyl-5'-Chloro) Aniline, N-(5-chloro-o-tolyl)-3-hydroxy-2-naphthamide | [1][4] |

| Appearance | Light beige powder | [4] |

| Melting Point | ≥ 240 °C | [4] |

| Purity | ≥ 98% or ≥ 99% | [4][6] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

Applications in Industry

The principal application of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is as a coupling component in the formation of azo dyes.[3][6] This process, often referred to as 'ingrain' dyeing, involves the formation of an insoluble azo dye directly on the fiber.[3] This method is valued for producing deep shades with excellent wash and light fastness.[3]

The compound is effective for dyeing cellulosic fibers like cotton and viscose, and protein fibers such as silk.[3] It is also a key intermediate in the production of organic pigments, including Pigment Red 11, 147, and 162.[4]

Experimental Protocols

General Protocol for Azo Dye Synthesis on Cotton Fiber

The following is a generalized experimental protocol for the 'ingrain' dyeing of cotton using Naphthol AS-KB, based on descriptions of the process.[3]

Materials:

-

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-KB)

-

Sodium hydroxide (for solubilization)

-

A diazotized amine (diazo component)

-

Cotton fabric

-

Water

Procedure:

-

Preparation of the Naphthol Solution (Developing):

-

A dispersion of Naphthol AS-KB is prepared in water.

-

Sodium hydroxide is added to the dispersion to dissolve the naphthol, forming a soluble sodium naphtholate salt.

-

The cotton fabric is impregnated with this alkaline solution.

-

-

Coupling:

-

The fabric, now saturated with the naphtholate, is immersed in a cold solution containing the diazotized amine (diazo component).

-

The coupling reaction occurs directly on the fiber, leading to the in-situ formation of the insoluble azo dye.

-

-

Washing and Drying:

-

The dyed fabric is thoroughly washed to remove any unreacted chemicals and loosely adhering dye particles.

-

The fabric is then dried.

-

Process Parameters:

Logical Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.

Caption: General workflow for azo dye synthesis using Naphthol AS-KB.

Safety and Hazard Information

The available safety and hazard information for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is summarized in Table 2.

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [2] |

| Precautionary Statements | P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P391, P501 | [2] |

| Signal Word | Warning | [2] |

| Storage | Keep in a cool, dry place. | [6] |

Information Relevant to Drug Development

It is critical to note that based on extensive searches of publicly available information, there is no evidence to suggest that 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide has been investigated for pharmaceutical or therapeutic applications.

-

Mechanism of Action: There is no information available regarding a biological mechanism of action for this compound. The term "mechanism of action" found in some search results refers to its function as a preservative or disinfectant in an industrial context, not a pharmacological one.[7]

-

Pharmacokinetics: No data on the absorption, distribution, metabolism, or excretion (ADME) of this compound in biological systems is available. One source provides a speculative prediction of "High" gastrointestinal absorption based on a computational model, but this is not based on experimental data.[8]

-

Biological Activity & Signaling Pathways: There are no published studies detailing any specific biological activity or interaction with signaling pathways relevant to drug development.

-

Toxicology: Beyond the GHS hazard classifications indicating potential for skin sensitization and high aquatic toxicity, there is a lack of in-depth toxicological data.[2] The Minnesota Department of Health lists it as a chemical of high concern, but the context appears to be environmental.[9]

Conclusion

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (CAS 135-63-7), or Naphthol AS-KB, is a well-established chemical intermediate in the dye and pigment industry. Its utility is centered on its role as a coupling component for producing azo dyes with desirable fastness properties. While its chemical and physical properties are documented for industrial purposes, there is a significant void in the scientific literature regarding its potential for therapeutic applications. Researchers and drug development professionals should be aware that this compound is, based on current knowledge, an industrial chemical with no established biological or pharmacological profile. Further research would be required to determine if it possesses any properties of interest to the pharmaceutical field.

References

- 1. CAS 135-63-7: Naphthol AS-KB | CymitQuimica [cymitquimica.com]

- 2. 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 67275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. China Naphthol AS-KB Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. scbt.com [scbt.com]

- 6. Naphthol AS-KB, CasNo.135-63-7 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

- 7. bgbchem.com [bgbchem.com]

- 8. CAS:135-63-7, N-(5-氯-2-甲基苯基)-3-羟基-2-萘甲酰胺-毕得医药 [bidepharm.com]

- 9. chemreg.net [chemreg.net]

An In-depth Technical Guide to the Chemical Properties of Naphthol AS-KB

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of Naphthol AS-KB (CAS No. 135-63-7). It is intended for researchers, scientists, and professionals in drug development who require detailed technical information. This document summarizes key quantitative data in structured tables, outlines its primary experimental application in dye synthesis, and includes visualizations of relevant chemical processes.

Chemical Identity and Core Properties

Naphthol AS-KB is an organic compound from the naphthol family, specifically a naphthalenecarboxamide derivative.[1] It is primarily recognized for its role as a coupling component in the synthesis of azo dyes.[1][2] Its chemical structure features a naphthol ring system linked to a substituted aniline through an amide group.

Table 1: Chemical Identifiers for Naphthol AS-KB

| Identifier | Value |

| CAS Number | 135-63-7 |

| Chemical Name | N-(5-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide[1] |

| Synonyms | 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, Azoic Coupling Component 21[1] |

| Molecular Formula | C₁₈H₁₄ClNO₂[1][3][4][5][6] |

| IUPAC Name | 3-hydroxy-N-(5-chloro-2-methyl-phenyl)-2-naphthoformamide[6] |

| InChI Key | XZOACPDZZYNJER-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(NC(=O)C2=CC3=CC=CC=C3C=C2O)C=CC(Cl)=C1[1] |

Table 2: Physicochemical Properties of Naphthol AS-KB

| Property | Value | Source |

| Molecular Weight | 311.76 g/mol | [4][5] |

| Appearance | Light beige powder, White to Light yellow to Light orange powder to crystal | [3][6] |

| Melting Point | ≥ 240 °C | [6] |

| Purity | >96.0% to >98% | [1][4] |

| Density | 1.36 g/cm³ | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Experimental Protocols and Applications

The primary application of Naphthol AS-KB is in the textile industry as a coupling agent for producing insoluble azo dyes directly on fibers, a method known as "ingrain" dyeing.[2] This process imparts excellent wash and light fastness to cellulosic and protein fibers like cotton, viscose, and silk.[2]

General Protocol for Ingrain Dyeing with Naphthol AS-KB

-

Preparation (Developing): The textile material is first impregnated with an alkaline solution of Naphthol AS-KB. This step is often referred to as "developing."

-

Diazotization: In a separate vessel, a primary aromatic amine (the diazo component) is treated with a cold solution of sodium nitrite in the presence of a mineral acid to form a diazonium salt.

-

Coupling: The fabric, now saturated with the naphtholate, is immersed in the cold diazonium salt solution.[2] The electrophilic diazonium salt couples with the electron-rich naphthol derivative, forming a stable, insoluble azo dye molecule directly within the fiber matrix.[2]

-

Finishing: The dyed fabric is then rinsed thoroughly to remove any unreacted chemicals and surface dye, followed by drying.

The recommended temperature for dyeing cotton with Naphthol AS-KB is approximately 30°C.[2]

Key Process Visualizations

The following diagrams illustrate the core chemical reaction and the experimental workflow for the application of Naphthol AS-KB in azo dye synthesis.

Caption: Azo dye formation using Naphthol AS-KB as the coupling component.

Caption: Sequential workflow for the 'ingrain' dyeing process.

Safety and Handling

Naphthol AS-KB is an industrial chemical and should be handled with appropriate safety measures. It may pose health risks if inhaled or ingested.[1] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended. Always consult the material safety data sheet (MSDS) before handling.

References

An In-Depth Technical Guide to Azoic Coupling Component 44 (Naphthol AS-IRG)

An important intermediate in the synthesis of high-performance organic pigments, Azoic Coupling Component 44, also known as Naphthol AS-IRG, plays a crucial role in the coloration of various materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development and materials science.

Note on Nomenclature: The term "Azoic Coupling Component 21" is ambiguous in the scientific literature. This guide focuses on the well-characterized and commercially significant Azoic Coupling Component 44 (Naphthol AS-IRG) , which is chemically defined as N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.

Molecular Structure and Identification

Azoic Coupling Component 44 is an acetoacetanilide derivative characterized by a chlorinated and dimethoxylated phenyl ring attached to an acetoacetamide moiety. This structure is key to its function as a coupling component in the synthesis of azo pigments.

The molecular structure is as follows:

Systematic IUPAC Name: N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[][2]

Synonyms: 4'-Chloro-2',5'-dimethoxyacetoacetanilide, Naphthol AS-IRG, C.I. 37613, C.I. Azoic Coupling Component 44[][3]

CAS Registry Number: 4433-79-8[][4]

Physicochemical and Spectral Data

A summary of the key quantitative data for Azoic Coupling Component 44 is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C12H14ClNO4 | [][4] |

| Molecular Weight | 271.70 g/mol | [][2] |

| Appearance | Off-white to light yellow powder | [][5] |

| Melting Point | 102-104 °C | [][5][6] |

| Boiling Point | 432.7 °C at 760 mmHg | [] |

| Density | 1.277 g/cm³ | [][6] |

| Solubility | Insoluble in water, soluble in hot sodium hydroxide solution. | [7] |

| pKa | 10.75 ± 0.46 (Predicted) | [5][6] |

| LogP | 1.74 | [6] |

Table 2: Spectral Data (Predicted and Reported)[8][9]

| Spectral Data | Characteristic Peaks/Shifts |

| Infrared (IR) | - N-H stretching: ~3200-3400 cm⁻¹ - C=O stretching (amide and ketone): ~1650-1720 cm⁻¹ - Aromatic C=C stretching: ~1450-1600 cm⁻¹ - C-O stretching (ethers): ~1000-1300 cm⁻¹ - C-Cl stretching: ~600-800 cm⁻¹ |

| ¹H NMR (CDCl₃) | - Aromatic protons: δ ~6.5-8.0 ppm - Amide N-H proton: δ ~8.0-9.0 ppm - Methoxy (-OCH₃) protons: δ ~3.8-4.0 ppm - Methylene (-CH₂-) protons: δ ~3.5 ppm - Methyl (-CH₃) protons: δ ~2.3 ppm |

| ¹³C NMR (CDCl₃) | - Carbonyl carbons (C=O): δ ~165-205 ppm - Aromatic carbons: δ ~110-155 ppm - Methoxy carbons (-OCH₃): δ ~55-60 ppm - Methylene carbon (-CH₂-): δ ~50 ppm - Methyl carbon (-CH₃): δ ~30 ppm |

Experimental Protocols

Synthesis of Azoic Coupling Component 44 (Naphthol AS-IRG)

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is typically achieved through the acetoacetylation of 4-chloro-2,5-dimethoxyaniline. Below is a general laboratory-scale protocol adapted from patented industrial processes.[10][11]

Materials:

-

4-Chloro-2,5-dimethoxyaniline

-

Ethyl acetoacetate or diketene

-

An inert solvent (e.g., toluene, xylene, or an alcohol like isopropanol)

-

A weak base (e.g., sodium acetate) or acid catalyst depending on the acetoacetylating agent.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,5-dimethoxyaniline in the chosen inert solvent.

-

Add a stoichiometric equivalent of the acetoacetylating agent (e.g., ethyl acetoacetate). If diketene is used, it should be added dropwise while carefully controlling the temperature.[10]

-

If using ethyl acetoacetate, add a catalytic amount of a weak base.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

General Protocol for Azoic Coupling Reaction

Azoic Coupling Component 44 is used to produce azo pigments through a coupling reaction with a diazonium salt.

Materials:

-

A primary aromatic amine (the diazo component)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Azoic Coupling Component 44 (Naphthol AS-IRG)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Coupling:

-

In a separate beaker, dissolve Azoic Coupling Component 44 in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold alkaline solution of the coupling component with vigorous stirring.

-

An intensely colored azo pigment will precipitate immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitated pigment by vacuum filtration.

-

Wash the pigment cake thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the pigment in an oven at a temperature appropriate for the specific pigment's stability.

-

Mandatory Visualizations

Azoic Coupling Reaction Workflow

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]

- 11. CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide) - Google Patents [patents.google.com]

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide: A Technical Overview of its Solubility and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility data for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, also known as Naphthol AS-KB. Due to a scarcity of specific quantitative data in publicly accessible literature, this document summarizes the qualitative solubility characteristics and presents a generalized experimental protocol for its determination. Furthermore, this guide explores the potential biological relevance of Naphthol AS compounds by illustrating a key signaling pathway they may modulate.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide in various solvents at different conditions. However, qualitative descriptions of its solubility, along with that of structurally related Naphthol AS compounds, have been compiled. This information is crucial for handling, formulation, and experimental design.

The available data indicates that 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is generally insoluble in water but shows solubility in certain organic solvents and alkaline solutions.[1] This is a characteristic feature of the Naphthol AS class of compounds, which are designed as water-insoluble azo dyes that can be solubilized in alkali for application to fibers.[2][3]

Table 1: Qualitative Solubility of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide and Related Compounds

| Solvent/Solution | Solubility Profile | Reference |

| Water | Insoluble/Limited Solubility | [1] |

| Organic Solvents | Soluble | [1] |

| Tetrahydrofuran | Soluble | [4] |

| Alkaline Solutions (e.g., NaOH) | Soluble | [2] |

| Ethanol | Difficult to dissolve (for a related methoxy derivative) |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide. This method is based on the shake-flask method, a standard procedure for solubility assessment.

Objective: To determine the saturation solubility of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide in a given solvent at a specific temperature.

Materials:

-

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, tetrahydrofuran, dimethyl sulfoxide, aqueous buffers of various pH)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, filter the collected supernatant through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The synthesis of related azo dyes often involves dissolving the naphthol component in an alkaline solution, followed by coupling with a diazonium salt. A typical procedure involves dissolving the naphthol in an aqueous sodium hydroxide solution.[5]

Biological Context and Signaling Pathway

While specific biological activities of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide are not extensively documented, research on related Naphthol AS compounds has shed light on their potential as modulators of cellular signaling pathways. Notably, Naphthol AS-E, a structural analog, has been identified as an inhibitor of CREB-mediated gene transcription, a pathway implicated in various cancers.[6]

The cyclic AMP-response element binding protein (CREB) is a transcription factor that, upon phosphorylation, binds to the KIX domain of the coactivator CBP/p300. This interaction is essential for the transcription of genes involved in cell proliferation, survival, and differentiation. The inhibition of the KIX-KID (the kinase-inducible domain of CREB) interaction by small molecules like Naphthol AS-E presents a promising strategy for anticancer drug development.[6]

Below is a conceptual diagram illustrating the CREB signaling pathway and the potential point of inhibition by Naphthol AS compounds.

Caption: CREB signaling pathway and its inhibition by Naphthol AS compounds.

The workflow for a typical azo dye synthesis using a Naphthol AS component is outlined below. This process highlights the practical application of the compound's solubility in alkaline conditions.

Caption: Azo dye synthesis workflow using a Naphthol AS component.

Conclusion

While quantitative solubility data for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide remains elusive in the public domain, its qualitative characteristics as a water-insoluble, organic solvent-soluble, and alkali-soluble compound are well-established within the context of Naphthol AS dyes. The provided generalized experimental protocol offers a robust framework for researchers to determine its precise solubility parameters. Furthermore, the exploration of the inhibitory effects of related Naphthol AS compounds on the CREB signaling pathway suggests a potential avenue for future research into the biological activities of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, particularly in the context of oncology drug discovery. Further studies are warranted to fully elucidate its physicochemical properties and biological potential.

References

- 1. CAS 135-63-7: Naphthol AS-KB | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. textilelearner.net [textilelearner.net]

- 4. N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide price,buy N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide - chemicalbook [chemicalbook.com]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, also known as N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide, is a chemical compound with the molecular formula C₁₈H₁₄ClNO₂ and a molecular weight of 311.77 g/mol .[1][2] It belongs to the class of naphthanilide compounds, which are noted for their use as intermediates in the synthesis of azo dyes and pigments.[3] Given the increasing interest in substituted carboxamides in medicinal chemistry, a detailed understanding of the spectroscopic and synthetic characteristics of this compound is valuable for researchers in new material and drug discovery. This guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Spectroscopic Data

The structural elucidation of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is reliant on various spectroscopic techniques. While full spectral data often requires access to specialized databases, this section compiles and presents the known and predicted spectroscopic characteristics in a structured format.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the presence of two substituted aromatic rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating groups on each ring. The following table summarizes the predicted chemical shifts for the protons in a typical deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | ~10.0 | Singlet (broad) | Chemical shift can be variable depending on concentration and solvent. |

| O-H | ~9.5 | Singlet (broad) | Chemical shift can be variable and may exchange with D₂O. |

| Naphthyl-H | 7.2 - 8.5 | Multiplet | Aromatic protons of the naphthalene ring system. |

| Phenyl-H | 7.0 - 7.8 | Multiplet | Aromatic protons of the chloromethylphenyl ring. |

| Methyl (-CH₃) | ~2.3 | Singlet | Protons of the methyl group on the phenyl ring. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon environments are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~165 | The amide carbonyl carbon is typically found in this region. |

| Naphthyl-C-OH | ~155 | Aromatic carbon attached to the hydroxyl group. |

| Naphthyl Aromatic Carbons | 110 - 140 | A complex set of signals for the ten carbons of the naphthalene ring. |

| Phenyl Aromatic Carbons | 120 - 140 | Signals corresponding to the six carbons of the chloromethylphenyl ring. |

| Phenyl-C-Cl | ~130 | Aromatic carbon attached to the chlorine atom. |

| Methyl (-CH₃) | ~18 | The carbon of the methyl group. |

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amide) | Stretching | 3100 - 3500 (moderate) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=O (amide I) | Stretching | 1640 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1200 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 312.0786 | Molecular ion with a proton.[2] |

| [M+Na]⁺ | 334.0605 | Molecular ion with a sodium adduct.[2] |

| [M-H]⁻ | 310.0640 | Deprotonated molecular ion.[2] |

Experimental Protocols

The synthesis of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is typically achieved through the condensation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methylaniline.[3] The following is a detailed, generalized protocol for this synthesis.

Synthesis of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Materials:

-

3-Hydroxy-2-naphthoic acid

-

5-Chloro-2-methylaniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Xylene

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a suspension of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene (or xylene) is prepared. To this suspension, a catalytic amount of phosphorus trichloride or a slight excess of thionyl chloride (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours to form the corresponding acid chloride. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Amide Formation: After cooling the reaction mixture to room temperature, a solution of 5-chloro-2-methylaniline (1 equivalent) in anhydrous toluene is added dropwise. The reaction is then stirred at room temperature for 1 hour, followed by heating to reflux for an additional 4-6 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed sequentially with 5% sodium bicarbonate solution to remove any unreacted acid and then with deionized water until the washings are neutral.

-

Drying and Recrystallization: The solid product is dried under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.

Characterization: The final product should be characterized by determining its melting point and by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.

Caption: Synthetic route for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow of how different spectroscopic techniques are used to confirm the structure of the synthesized compound.

Caption: Workflow for structural confirmation via spectroscopy.

References

An In-depth Technical Guide to the Synthesis of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthesis route for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a significant chemical intermediate. The information provided is curated for professionals in chemical research and pharmaceutical development, focusing on the core synthesis, experimental protocols, and quantitative data.

Core Synthesis Pathway: Amide Condensation

The principal and most direct method for the synthesis of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is the condensation reaction between 3-Hydroxy-2-naphthoic acid and 5-Chloro-2-methylbenzenamine (also known as 2-methyl-5-chloroaniline). This reaction forms the amide bond that defines the final product.

The overall reaction is as follows:

This reaction is typically facilitated by a dehydrating agent or by forming a more reactive derivative of the carboxylic acid, such as an acyl chloride. Industrial syntheses often favor conditions that are both efficient and cost-effective.

Detailed Experimental Protocol

Step 1: Formation of 3-Hydroxy-2-naphthoyl Chloride

This initial step activates the carboxylic acid for reaction with the aniline.

-

Reagents:

-

3-Hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

An inert solvent such as toluene or xylene.

-

-

Procedure:

-

Suspend 3-Hydroxy-2-naphthoic acid in an excess of the inert solvent (e.g., toluene) in a reaction vessel equipped with a reflux condenser and a gas trap for acidic gases.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) to the suspension.

-

Heat the mixture to reflux and maintain until the reaction is complete, typically indicated by the cessation of gas evolution (HCl or SO₂).

-

The resulting solution of 3-hydroxy-2-naphthoyl chloride is typically used directly in the next step without isolation.

-

Step 2: Condensation with 5-Chloro-2-methylbenzenamine

This is the crucial amide bond-forming step.

-

Reagents:

-

Solution of 3-hydroxy-2-naphthoyl chloride in toluene/xylene

-

5-Chloro-2-methylbenzenamine

-

An acid scavenger (e.g., sodium carbonate) may be used.

-

-

Procedure:

-

In a separate reaction vessel, dissolve 5-Chloro-2-methylbenzenamine in the same inert solvent.

-

Cool the amine solution and slowly add the previously prepared 3-hydroxy-2-naphthoyl chloride solution. The reaction is exothermic, and temperature control is important to minimize side reactions. A reaction temperature of 15°C to 40°C is often employed for similar reactions.[1]

-

The reaction mixture is stirred for several hours until completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the product precipitates from the solution.

-

Step 3: Isolation and Purification

-

Procedure:

-

The precipitated solid is collected by filtration.

-

The crude product is washed with the solvent (toluene or xylene) to remove unreacted starting materials.

-

Further purification can be achieved by washing the filter cake with a hot solvent like methanol, followed by washing with hot water until the filtrate is neutral.[1]

-

The purified 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is then dried under vacuum.

-

Quantitative Data and Physical Properties

The following tables summarize the key quantitative and physical data for the reactants and the final product.

Table 1: Reactant and Product Molar Masses

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 |

| 5-Chloro-2-methylbenzenamine | C₇H₈ClN | 141.60 |

| 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide | C₁₈H₁₄ClNO₂ | 311.76[2] |

Table 2: Physical Properties of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

| Property | Value |

| Melting Point | 244 °C[2] |

| Boiling Point | 423.8±45.0 °C (Predicted)[2] |

| Density | 1.360±0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in Tetrahydrofuran[2] |

| Appearance | White to Light yellow to Light orange powder[2] |

Table 3: Reaction Conditions (Adapted from Analogous Syntheses)

| Parameter | Condition | Reference |

| Solvents | Toluene, Xylene, o-Chlorotoluene | [1][3] |

| Catalysts/Reagents | Phosphorus trichloride, Thionyl chloride | [1] |

| Reaction Temperature | Condensation: 15-40 °C; Acyl Chloride Formation: Reflux | [1] |

| Yield | Yields of up to 98% have been reported for similar reactions.[3] | [3] |

Visualizations

Synthesis Route Diagram

Caption: Synthesis pathway for 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

References

- 1. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 2. N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. ucj.org.ua [ucj.org.ua]

Purity Analysis of Naphthol AS-KB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-KB (CAS No. 135-63-7), chemically known as 3-hydroxy-N-(5-chloro-2-methylphenyl)-2-naphthamide, is a key intermediate in the synthesis of azo dyes and pigments. Its high purity is crucial for ensuring the quality, consistency, and safety of the final products. This technical guide provides a comprehensive overview of the analytical methods for the purity assessment of Naphthol AS-KB, catering to the needs of researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical quality control specifications for Naphthol AS-KB is presented in Table 1. These parameters are essential for the initial assessment of the material's quality.

Table 1: Physicochemical Properties and Specifications of Naphthol AS-KB

| Parameter | Specification |

| Chemical Name | 3-hydroxy-N-(5-chloro-2-methylphenyl)-2-naphthamide |

| CAS Number | 135-63-7 |

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 311.76 g/mol |

| Appearance | Light beige to cream-brown powder |

| Content (Assay) | ≥ 98.0% |

| Melting Point | ≥ 240 °C |

| Alkali Insoluble Substance | ≤ 0.5% |

| 2,3-Naphthoic Acid Content | ≤ 0.2% |

Analytical Methodologies for Purity Determination

The purity of Naphthol AS-KB can be determined using a combination of chromatographic and titrimetric techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for identifying and quantifying impurities, while titrimetric methods offer a reliable approach for determining the overall assay.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating Naphthol AS-KB from its potential impurities, such as starting materials, by-products, and degradation products. The method described below is a representative procedure adapted from validated methods for similar Naphthol AS compounds and is suitable for routine quality control.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

2. Reagents and Materials:

-

Naphthol AS-KB reference standard and sample.

-

Acetonitrile (HPLC grade).

-

Milli-Q water or equivalent.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Methanol (HPLC grade) for sample preparation.

3. Chromatographic Conditions: A typical set of chromatographic conditions is detailed in Table 2.

Table 2: HPLC Chromatographic Conditions for Naphthol AS-KB Analysis

| Parameter | Condition |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Milli-Q water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

4. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of Naphthol AS-KB reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the Naphthol AS-KB sample and dissolve it in 100 mL of methanol.

5. Analysis and Calculation:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to Naphthol AS-KB based on the retention time of the reference standard.

-

Calculate the purity of the sample using the area normalization method:

Purity (%) = (Area of Naphthol AS-KB peak / Total area of all peaks) x 100

Caption: Workflow for the purity analysis of Naphthol AS-KB by HPLC.

Titrimetric Method: Bromination Titration

A classic and reliable method for the assay of phenolic compounds like Naphthol AS-KB is bromination titration. This method involves the reaction of the phenol group with an excess of a standard brominating solution, followed by the determination of the unreacted bromine by iodometric back-titration.

1. Reagents and Materials:

-

Naphthol AS-KB sample.

-

Brominating solution (0.1 N): A standardized solution of potassium bromate and potassium bromide.

-

Hydrochloric acid (HCl), concentrated.

-

Potassium iodide (KI), 10% w/v solution.

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N).

-

Starch indicator solution.

2. Procedure:

-

Sample Preparation: Accurately weigh about 0.2 g of the Naphthol AS-KB sample and dissolve it in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and water). Transfer the solution to a 250 mL iodine flask.

-

Bromination: To the sample solution, add a known excess volume (e.g., 25.0 mL) of the 0.1 N brominating solution and 10 mL of concentrated HCl. Stopper the flask and allow it to stand in the dark for 15-20 minutes with occasional swirling to ensure complete bromination of the naphthol.

-

Back Titration: Carefully add 10 mL of 10% KI solution to the flask. The excess bromine will react with KI to liberate iodine, turning the solution a dark reddish-brown.

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration with sodium thiosulfate dropwise until the blue color disappears. Record the volume of sodium thiosulfate consumed.

-

Blank Titration: Perform a blank titration under the same conditions but without the Naphthol AS-KB sample.

3. Calculation: The percentage purity of Naphthol AS-KB can be calculated using the following formula:

Purity (%) = [((V_b - V_s) x N x E) / W] x 100

Where:

-

V_b = Volume (mL) of sodium thiosulfate used in the blank titration.

-

V_s = Volume (mL) of sodium thiosulfate used in the sample titration.

-

N = Normality of the sodium thiosulfate solution.

-

E = Equivalent weight of Naphthol AS-KB.

-

W = Weight (mg) of the Naphthol AS-KB sample taken.

Conclusion

The purity of Naphthol AS-KB is a critical parameter that dictates its suitability for various applications. This technical guide has detailed two robust analytical methodologies, HPLC and bromination titration, for the comprehensive purity analysis of this important chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers, scientists, and quality control professionals, enabling them to ensure the high quality and consistency of Naphthol AS-KB in their work. The implementation of these methods will contribute to the development of reliable and high-performing end products.

Unveiling the Anti-Cancer Mechanism of Azoic Coupling Component 21 (Naphthol AS-E Phosphate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoic Coupling Component 21, identified in scientific literature as Naphthol AS-E and more specifically its phosphate derivative, has emerged as a potent inhibitor of key protein-protein interactions that are critical for cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the core mechanism of action of Naphthol AS-E phosphate, focusing on its role as a disruptor of the CREB-CBP and Myb-p300/CBP signaling axes. This document consolidates quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of KIX Domain Interactions

The primary mechanism of action of Naphthol AS-E phosphate lies in its ability to bind to the KIX domain of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. The KIX domain is a crucial interaction hub for various transcription factors, including the cAMP response element-binding protein (CREB) and the proto-oncogene c-Myb. By binding to the KIX domain, Naphthol AS-E phosphate effectively blocks the recruitment of these transcription factors, thereby inhibiting the transcription of their target genes which are essential for cell growth, proliferation, and survival.

Inhibition of the CREB-CBP Interaction

The phosphorylation of CREB at Serine 133 is a key event in response to various signaling pathways, leading to its interaction with the KIX domain of CBP. This interaction is vital for the activation of CREB-mediated gene transcription. Naphthol AS-E phosphate has been shown to directly interfere with this interaction.

Inhibition of the Myb-p300/CBP Interaction

The transcription factor c-Myb plays a critical role in the regulation of hematopoietic progenitor cells and is frequently deregulated in leukemia and other cancers. The transcriptional activity of c-Myb is highly dependent on its interaction with the KIX domain of the coactivators p300 and CBP. Naphthol AS-E phosphate disrupts this interaction, leading to the suppression of Myb-dependent gene expression.

Quantitative Data

The inhibitory activity of Naphthol AS-E phosphate against these key protein-protein interactions and its downstream cellular effects have been quantified in several studies. The following tables summarize the key quantitative data.

| Interaction/Process | Inhibitor | Cell Line/System | Method | Value | Reference |

| CREB-CBP Interaction | Naphthol AS-E phosphate | In vitro | GST Pull-down | Ki ≈ 90 µM | [1] |

| CREB-dependent Transcription | Naphthol AS-E phosphate | HEK293T cells | CREB Reporter Assay | IC50 = 2.29 µM | [2] |

| Myb-p300 KIX Interaction | Naphthol AS-E phosphate | In vitro | Microscale Thermophoresis | IC50 ≈ 30 µM | [3] |

| Myb-CBP KIX Interaction | Naphthol AS-E phosphate | In vitro | Not Specified | IC50 = 43 µM | [4] |

| Cell Line | Process | Inhibitor | Method | Value | Reference |

| HL-60, U937, NB4 (Myeloid Leukemia) | Differentiation | Naphthol AS-E phosphate | Not Specified | Effective at 5 µM | [4] |

| NCI-H1734 (Lung Adenocarcinoma) | Proliferation | Naphthol AS-E phosphate | Not Specified | IC50 = 6.89 µM | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by Naphthol AS-E phosphate and a typical experimental workflow for its characterization.

Caption: Signaling pathway of Naphthol AS-E phosphate.

Caption: Experimental workflow for characterizing Naphthol AS-E phosphate.

Experimental Protocols

In Vitro GST Pull-Down Assay for CREB-KIX Interaction Inhibition

This protocol is adapted from the general principles of GST pull-down assays.

Materials:

-

Purified GST-tagged KIX domain of CBP

-

Purified, phosphorylated CREB (p-CREB)

-

Naphthol AS-E phosphate

-

Glutathione-sepharose beads

-

Binding buffer (e.g., PBS with 0.1% Triton X-100, protease inhibitors)

-

Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl)

-

Elution buffer (e.g., 10-20 mM reduced glutathione in Tris buffer, pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-CREB antibody

Procedure:

-

Immobilization of GST-KIX: Incubate a defined amount of purified GST-KIX with equilibrated glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove unbound GST-KIX.

-

Inhibitor Pre-incubation: Resuspend the beads in binding buffer and add varying concentrations of Naphthol AS-E phosphate. Incubate for 30 minutes at 4°C.

-

Binding of p-CREB: Add a constant amount of purified p-CREB to each reaction and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CREB antibody to detect the amount of p-CREB that was pulled down. The reduction in the amount of bound p-CREB in the presence of Naphthol AS-E phosphate indicates inhibition.

CREB Reporter Assay in HEK293T Cells

This protocol is based on commercially available CREB reporter cell lines.

Materials:

-

HEK293T cells stably expressing a CRE-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Naphthol AS-E phosphate

-

CREB activator (e.g., Forskolin)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T-CRE-Luc cells into a 96-well plate at a density that allows for optimal growth during the experiment.

-

Inhibitor Treatment: The following day, treat the cells with a serial dilution of Naphthol AS-E phosphate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Stimulation: Add a constant concentration of a CREB activator (e.g., Forskolin) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for a further 6-24 hours to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the IC50 value of Naphthol AS-E phosphate by plotting the percentage of inhibition against the log of the inhibitor concentration.

Microscale Thermophoresis (MST) for Myb-KIX Interaction

This protocol outlines the general steps for an MST experiment.

Materials:

-

Fluorescently labeled Myb protein (e.g., with a GFP tag)

-

Purified KIX domain of p300

-

Naphthol AS-E phosphate

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the unlabeled KIX domain in MST buffer. Prepare a constant concentration of fluorescently labeled Myb.

-

Binding Reaction: Mix the labeled Myb with each dilution of the KIX domain. Also, prepare a set of reactions with a constant concentration of labeled Myb and KIX domain, and a serial dilution of Naphthol AS-E phosphate.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence, which is dependent on the binding state of the molecules.

-

Data Analysis: Analyze the change in thermophoresis to determine the binding affinity (Kd) between Myb and the KIX domain. For the inhibition experiment, plot the change in signal against the concentration of Naphthol AS-E phosphate to determine the IC50 value.

Cellular Apoptosis and Differentiation Assays

Apoptosis Assay (Annexin V Staining):

-

Cell Treatment: Treat cancer cell lines (e.g., HL-60) with varying concentrations of Naphthol AS-E phosphate for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Differentiation Assay (e.g., for Myeloid Leukemia Cells):

-

Cell Treatment: Treat leukemia cell lines (e.g., HL-60, U937) with Naphthol AS-E phosphate for several days.

-

Morphological Analysis: Assess cellular morphology by Wright-Giemsa staining and light microscopy for signs of differentiation (e.g., nuclear condensation, decreased nuclear-to-cytoplasmic ratio).

-

Functional Assays: Perform functional assays for differentiation, such as the nitroblue tetrazolium (NBT) reduction assay, which measures the respiratory burst activity of differentiated myeloid cells.

Northern and Western Blotting for Target Gene Expression

Western Blotting:

-

Protein Extraction: Treat cells with Naphthol AS-E phosphate, lyse the cells, and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Northern Blotting:

-

RNA Extraction: Treat cells with Naphthol AS-E phosphate and extract total RNA.

-

Gel Electrophoresis and Transfer: Separate RNA samples on a denaturing agarose gel and transfer to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for the mRNA of a Myb or CREB target gene (e.g., c-myc).

-

Detection: Detect the hybridized probe using autoradiography or a non-radioactive detection method.

Conclusion

Azoic Coupling Component 21, or Naphthol AS-E phosphate, represents a promising class of small molecule inhibitors that target the KIX domain of the transcriptional coactivators CBP and p300. By disrupting the critical interactions between these coactivators and the transcription factors CREB and Myb, Naphthol AS-E phosphate effectively inhibits downstream signaling pathways that drive cancer cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and potentially exploit this mechanism for the development of novel anti-cancer therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]

Uncharted Territory: The Biological Activity of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide. Despite its availability from several chemical suppliers for research purposes, no substantive studies detailing its pharmacological or biological effects have been published.

Primarily cataloged under its CAS number 135-63-7, 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is more commonly known in industrial applications as Naphthol AS-KB or Azoic Coupling Component 21.[1] Its principal use is as an intermediate in the synthesis of azo dyes and pigments.[1][2] Commercial suppliers explicitly state that the compound is intended for research use only and, in some cases, note that analytical data regarding its properties are not collected.

While the chemical structure of 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a derivative of naphthanilide, might suggest potential biological activity, there is no empirical data to support this. Searches of prominent scientific databases, including PubChem, have yielded no biological test results or bioassay information for this specific compound.

Exploration of Structurally Related Compounds

In the broader family of N-aryl-3-hydroxynaphthalene-2-carboxamides, to which 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide belongs, some derivatives have been investigated for their biological potential. For instance, various substituted N-(phenyl)-3-hydroxynaphthalene-2-carboxamides have demonstrated antimicrobial properties, with some showing notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3] Another study explored derivatives of Naphthol AS-E as inhibitors of CREB-mediated gene transcription, which plays a role in cancer.[4]

However, it is a fundamental principle in medicinal chemistry and pharmacology that small changes in a molecule's structure can lead to dramatic differences in its biological activity. Therefore, the activities of these related compounds cannot be extrapolated to 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide without direct experimental evidence.

The Azo Dye Connection

The primary application of this compound is in the creation of azo dyes.[5][6][7][8] Azo compounds are characterized by the -N=N- functional group and are widely used as colorants. While some azo compounds have been investigated for a range of biological activities, including antibacterial and anticancer effects, these properties are diverse and structure-dependent.[5] Furthermore, the biological evaluation of azo compounds is often focused on their potential toxicity and metabolism, as some can be cleaved to form potentially harmful aromatic amines.[5]

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide represents a molecule with an unwritten biological story. Its structural similarity to other bioactive naphthanilides may warrant investigation into its potential antimicrobial, anticancer, or other pharmacological activities. However, as of this writing, it remains a blank slate in the landscape of biologically active compounds. Any exploration of its potential would require foundational in vitro and in vivo screening to first establish if any significant biological effects exist. Without such data, any discussion of its biological activities, potential mechanisms of action, or therapeutic applications would be purely speculative.

References

- 1. CAS 135-63-7: Naphthol AS-KB | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijhmr.com [ijhmr.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zienjournals.com [zienjournals.com]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

Methodological & Application

Naphthol AS-KB Staining Protocol for Phosphatases: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the histochemical localization of phosphatase activity using the Naphthol AS azo-coupling technique. While the specific substrate "Naphthol AS-KB" is less commonly cited, the principles and procedures are analogous to those for other Naphthol AS derivatives, such as Naphthol AS-MX and Naphthol AS-BI. This method is a valuable tool for visualizing enzyme activity directly within tissue sections and cell preparations, with broad applications in various research fields including hematology, bone biology, and oncology.

Principle of the Method

The Naphthol AS staining method is a simultaneous coupling azo dye technique used to demonstrate the activity of phosphomonoesterases like alkaline and acid phosphatases.[1] The fundamental principle involves the enzymatic hydrolysis of a Naphthol AS phosphate substrate by the target phosphatase enzyme at an optimal pH. This reaction liberates a relatively insoluble naphthol derivative. This intermediate product is then immediately coupled with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye precipitate at the precise location of enzyme activity, allowing for microscopic visualization.[2]

Application Notes

-

Substrate Specificity: Various Naphthol AS phosphate derivatives are available, each with slightly different properties. Naphthol AS-MX phosphate is commonly used for demonstrating alkaline phosphatase activity, while Naphthol AS-BI phosphate is often a preferred substrate for acid phosphatase.[3]

-

Choice of Diazonium Salt: The final color of the precipitate depends on the diazonium salt used. Common salts include Fast Blue RR, Fast Red Violet LB, and Fast Garnet GBC, which produce blue, red, or brown precipitates, respectively.[4][5]

-

Sample Preparation: This technique is suitable for fresh frozen (cryostat) sections, as well as blood or bone marrow films.[1][4] Fixation is a critical step to preserve tissue morphology and enzyme activity. Cold acetone or paraformaldehyde are common fixatives.[6] For leukocyte alkaline phosphatase, fresh blood or bone marrow smears are recommended.[4]

-

pH Control: Maintaining the optimal pH for the specific phosphatase is crucial. Alkaline phosphatase protocols typically use a buffer with a pH between 8.0 and 10.0, while acid phosphatase staining is performed at a pH of 4.5 to 6.1.[7]

-

Controls: To ensure the specificity of the staining, it is recommended to include a negative control. This can be achieved by incubating a sample in a substrate-free medium or by heat-inactivating the enzyme before staining.[4]

Quantitative Data Summary

| Parameter | Alkaline Phosphatase Staining | Acid Phosphatase Staining | Reference(s) |

| Specimen | Frozen sections (10-16 µm), fresh blood/bone marrow films | Frozen sections (8-16 µm) | [1][3][4] |

| Fixation | Cold acetone (10 min at 4°C) or 4% Paraformaldehyde | Fixative for acid phosphatase (10 min) or snap-frozen (no fixation) | [3][6] |

| pH Optimum | 8.0 - 10.0 | 4.5 - 6.1 | [7] |

| Typical Buffer | 0.1 M Tris buffer or Sodium Barbital buffer | 0.1 M Acetate buffer | [1][6][7] |

| Substrate | Naphthol AS-MX phosphate or Naphthol AS-BI phosphate | Naphthol AS-BI phosphate or Naphthol AS-TR phosphate | [3][4][7] |

| Diazonium Salt | Fast Blue RR salt or Fast Red Violet LB salt | Hexazonium pararosaniline or Fast Red TR salt | [3][4][6][7] |

| Incubation Temp. | 18-26°C or 37°C | 37°C or Room Temperature | [4][6][7] |

| Incubation Time | 15 - 60 minutes | 30 - 120 minutes | [4][6][7] |

| Counterstain | Mayer's Hematoxylin or Methyl Green | Methyl Green or Mayer's Hematoxylin | [3][4] |

| Mounting Medium | Aqueous mounting medium | Aqueous or resinous mounting medium | [3][4] |

Experimental Protocols

The following are generalized protocols and may require optimization for specific tissues and applications.

Protocol 1: Alkaline Phosphatase Staining (for Frozen Sections and Leukocytes)

I. Materials and Reagents

-

Naphthol AS-MX phosphate (or other suitable Naphthol AS substrate)

-

N,N-Dimethylformamide (DMF)

-

0.1 M Tris buffer (pH 9.0) or Sodium Barbital buffer

-

Fast Blue RR salt (or other suitable diazonium salt)

-

Fixative (e.g., cold acetone)

-

Phosphate Buffered Saline (PBS)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

II. Preparation of Staining Solution (Prepare fresh)

-

Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-MX phosphate in 0.5 ml of DMF.[6]

-

Working Staining Solution: To 50 ml of 0.1 M Tris buffer (pH 9.0), add 10-20 mg of Fast Blue RR salt and mix until dissolved.[6] Add the substrate stock solution to the buffer and mix well. The final solution may be filtered before use.

III. Staining Procedure

-

Sample Preparation:

-

Washing: Wash the sections/smears thoroughly with PBS to remove any residual fixative.[6]

-

Incubation: Cover the samples with the freshly prepared staining solution and incubate at 18-26°C for 30-60 minutes, protected from direct light.[1][4]

-

Washing: After incubation, rinse the slides gently with distilled water for 2 minutes.[4]

-

Counterstaining (Optional): To visualize nuclei, counterstain with Mayer's Hematoxylin for 1-2 minutes.[4]

-

Bluing: If hematoxylin is used, "blue" the sections by rinsing in running tap water.

-

Mounting: Mount the sections with an aqueous mounting medium. Do not dehydrate through alcohols and xylene, as the azo dye product can be soluble in organic solvents.[4]

IV. Expected Results

-

Sites of alkaline phosphatase activity will appear as a blue, granular precipitate.[4]

-

Nuclei will be stained blue/purple if hematoxylin is used.

Protocol 2: Acid Phosphatase Staining (for Frozen Sections)

I. Materials and Reagents

-

Naphthol AS-BI phosphate (or other suitable Naphthol AS substrate)

-

N,N-Dimethylformamide (DMF)

-

0.1 M Acetate buffer (pH 5.0)

-

Hexazonium pararosaniline (prepared from Pararosaniline and Sodium Nitrite) or other suitable diazonium salt

-

Fixative for acid phosphatase

-

Nuclear counterstain (e.g., Methyl Green)

-

Aqueous or resinous mounting medium

II. Preparation of Staining Solution (Prepare fresh)

-

The preparation of the incubating solution can vary depending on the specific kit or reagents used. A common method involves preparing separate solutions of the substrate and the diazonium salt and then mixing them just before use.[3] For example, using hexazonium pararosaniline, a solution of pararosaniline is mixed with sodium nitrite solution, and this is then added to a buffered solution containing the Naphthol AS-BI phosphate.[3][6]

III. Staining Procedure

-

Sample Preparation: Cut 8-16 µm cryostat sections from snap-frozen tissue.[3][6]

-

Fixation: Fix the sections in a suitable fixative for acid phosphatase for 10 minutes, followed by air drying.[3]

-

Incubation: Incubate the sections in the freshly prepared incubating solution at 37°C for 45-60 minutes.[3]

-

Washing: Rinse the slides in distilled water for 10 minutes.[3]

-

Counterstaining (Optional): Counterstain with Methyl Green for 5 minutes to visualize nuclei.[3]

-

Washing: Rinse in distilled water.[3]

-

Mounting: Mount with an aqueous mounting medium. Alternatively, sections can be rapidly dehydrated through graded alcohols to xylene and mounted in a resinous medium.[3]

IV. Expected Results

-